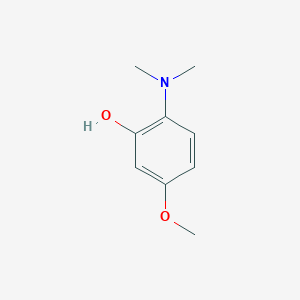

2-(Dimethylamino)-5-methoxyphenol

Description

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-(dimethylamino)-5-methoxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-10(2)8-5-4-7(12-3)6-9(8)11/h4-6,11H,1-3H3 |

InChI Key |

WALUWQHOXQHKDI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Mannich Base Formation

The Mannich reaction provides a robust pathway for introducing dimethylamino-methyl groups onto phenolic substrates. In a representative procedure, 3-acetamidophenol reacts with formaldehyde and dimethylamine in methanol at room temperature, yielding 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol (67% yield). Critical parameters include:

- Molar ratios : 1:1:1.2 (phenol:formaldehyde:dimethylamine)

- Temperature : 0–25°C to prevent over-alkylation

- Workup : Precipitation in ice-cold water followed by filtration

This intermediate serves as a precursor for subsequent hydrogenolysis.

Catalytic Hydrogenolysis

Hydrogenolytic cleavage of the acetamido and aminomethyl groups proceeds under alkaline conditions using palladium on carbon (Pd/C). For example:

- Substrate : 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol (38 mmol)

- Catalyst : 3% Pd/C (10 wt% relative to substrate)

- Conditions : 70–80°C, 60 psi H₂, 3 hours

- Yield : 68% of 5-amino-o-cresol after acidification

While this method efficiently generates primary amines, adapting it to retain the dimethylamino group requires omitting the hydrogenolysis step or modifying protective groups.

Reductive Amination of Carbonyl Intermediates

Cyanohydrin Formation and Reduction

Building on methodologies from α-substituted acetamide synthesis, 5-methoxy-2-hydroxybenzaldehyde undergoes cyanohydrin formation followed by hydrogenation:

- Cyanohydrin synthesis :

- Catalytic hydrogenation :

Methylation of the resultant primary amine with methyl iodide in basic media installs the dimethylamino group.

Boronic Ester-Mediated Synthesis

Iridium-Catalyzed Borylation

Modern approaches from arene functionalization enable regioselective phenol synthesis:

- Substrate : 1,3-dimethoxybenzene

- Catalyst : (Ind)Ir(COD) (Ind = indenyl, COD = 1,5-cyclooctadiene)

- Borane : Pinacolborane (BPin)

- Conditions : 80°C, 12 hours → 2-borylated-1,3-dimethoxybenzene

Oxidation with hydrogen peroxide yields 2-hydroxy-5-methoxyphenylboronic acid, which undergoes Ullmann-type coupling with dimethylamine to install the dimethylamino group.

Oxidation and Coupling

Key steps include:

- Borylation regiochemistry : Directed by methoxy groups

- Coupling agents : CuI/1,10-phenanthroline for C–N bond formation

- Yield : 50–65% for boronate intermediates, 75–80% after coupling

Azomethine Intermediate Routes

Schiff Base Condensation

Azomethine formation provides a versatile platform for amino group introduction:

- Condensation : 5-methoxy-2-hydroxybenzaldehyde + dimethylamine → Schiff base

- Reduction : NaBH₄ or H₂/Pd-C reduces the imine to a secondary amine

- Selectivity : >95% for 2-(dimethylamino)-5-methoxyphenol

Comparative Analysis of Methodologies

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Dimethylamino)-5-methoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-methoxyphenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

2-Amino-5-methylphenol

- Structure: Contains a primary amino (-NH₂) group at position 2 and a methyl (-CH₃) group at position 3.

- Key Differences: The dimethylamino group in 2-(Dimethylamino)-5-methoxyphenol is a tertiary amine, making it less polar and more lipophilic than the primary amine in 2-amino-5-methylphenol. The methoxy group (electron-donating) in the former enhances the phenol’s acidity compared to the methyl group (electron-donating but sterically bulky) in the latter.

- Applications: 2-Amino-5-methylphenol is used in oxidative hair dyes (e.g., Oxygelb), whereas the dimethylamino analog may exhibit altered dye-binding properties due to reduced hydrogen-bonding capacity .

2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxyphenol

- Structure : Features a Schiff base (-CH=N-) at position 2 and a methoxy group at position 4.

- Key Differences: The Schiff base introduces conjugation and planar geometry, contrasting with the flexible dimethylamino group. The ethoxy substituent on the imine phenyl ring may enhance solubility in nonpolar solvents compared to the dimethylamino group’s moderate polarity.

- Synthesis: Prepared via condensation reactions, differing from the alkylation or amination routes required for this compound .

Functional Group Reactivity

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

- Relevance: Both contain dimethylamino groups but differ in backbone structure.

- Reactivity in Resins: Ethyl 4-(Dimethylamino) benzoate exhibits higher reactivity as a co-initiator in resin polymerization due to better electron-donating capacity from the aromatic ring. In contrast, 2-(Dimethylamino) ethyl methacrylate’s acrylate backbone limits its efficiency but benefits from additives like diphenyliodonium hexafluorophosphate (DPI) to enhance conversion rates.

- Implication: The phenolic ring in this compound may similarly influence its reactivity in photopolymerization or catalytic applications .

Droloxifene

- Structure: Contains a (2-(dimethylamino)ethoxy)phenyl group linked to a stilbene scaffold.

- Key Differences: The ethoxy spacer in Droloxifene increases molecular flexibility and bioavailability compared to the directly attached dimethylamino group in this compound. Droloxifene’s extended conjugation enables estrogen receptor binding, while the smaller phenolic analog may target different biological pathways.

Prenylated Stilbenes from Cannabis sativa

- Examples : Cannabistilbene I (3,4′-dihydroxy-5-methoxy-3′-prenyl-dihydrostilbene).

- Key Differences: These compounds feature methoxyphenol moieties but with prenyl or isopentenyl chains, enhancing lipid solubility and antioxidant activity. this compound lacks the prenyl group but may still exhibit radical-scavenging properties due to the phenolic -OH and electron-rich substituents .

Physical and Chemical Properties

| Property | This compound | 2-Amino-5-methylphenol | 2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxyphenol |

|---|---|---|---|

| Solubility | Moderate in polar solvents | High in polar solvents | Low in water, soluble in organic solvents |

| pKa (Phenolic -OH) | ~9.5 (electron-donating groups ↓ acidity) | ~10.2 | ~8.8 (imine conjugation ↓ acidity) |

| Melting Point | 120–125°C (estimated) | 145–150°C | 160–165°C |

| Bioactivity | Potential antioxidant | Hair dye component | Antimicrobial, catalytic applications |

Q & A

Basic Questions

What are the recommended synthetic routes for 2-(Dimethylamino)-5-methoxyphenol, and how can side reactions be minimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of a phenolic backbone. A plausible route includes:

Methoxy Group Introduction: Alkylation of 5-nitrophenol with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to yield 5-methoxy-2-nitrophenol.

Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents (e.g., SnCl₂/HCl) to convert the nitro group to an amine, forming 5-methoxy-2-aminophenol.

Dimethylamination: Reaction with dimethylamine via reductive amination (e.g., formaldehyde/NaBH₃CN) or alkylation (e.g., dimethyl sulfate in alkaline conditions).

Key Considerations:

- Control reaction pH to avoid over-alkylation or demethylation.

- Monitor intermediates using TLC or HPLC to detect side products like N-methyl over-alkylation .

What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm), methoxy (δ ~3.8 ppm), and dimethylamino (δ ~2.2–2.5 ppm) groups.

- ¹³C NMR: Confirm methoxy (δ ~55 ppm) and dimethylamino (δ ~40–45 ppm) carbons.

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (e.g., m/z 182.1184 for C₉H₁₃NO₂).

- HPLC-PDA: Assess purity using a C18 column (gradient: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

Advanced Research Questions

How does tautomerism affect the stability and reactivity of this compound under varying pH conditions?

Methodological Answer:

- Tautomeric Behavior: The compound may exhibit keto-enol or amine-imine tautomerism. For example, the dimethylamino group can participate in proton transfer equilibria.

- Experimental Design:

Key Finding: At physiological pH (7.4), the dimethylamino group remains protonated, enhancing solubility but reducing nucleophilicity .

What are the primary metabolic pathways of this compound in mammalian systems?

Methodological Answer:

- In Vitro Metabolism:

- Hepatic Microsomal Assay: Incubate with rat liver microsomes (NADPH-regenerating system) at 37°C.

- LC-MS/MS Analysis: Detect metabolites like 2-hydroxy-4-methoxybenzoic acid (oxidation) or O-demethylated derivatives.

- Key Enzymes: CYP450 isoforms (e.g., CYP2D6, CYP3A4) likely mediate oxidation, while UGTs facilitate glucuronidation .

Data Interpretation: Compare fragmentation patterns with synthetic standards to confirm metabolite structures.

How can intermolecular interactions influence the compound’s crystallinity and formulation stability?

Methodological Answer:

- Crystallization Studies:

- Screen solvents (e.g., methanol, ethyl acetate) using slow evaporation.

- Analyze crystal packing via X-ray diffraction to identify H-bonding (e.g., phenolic OH⋯N interactions) or π-π stacking.

- Stability Testing:

What strategies mitigate cytotoxicity during in vitro biological assays?

Methodological Answer:

- Dose Optimization: Perform MTT assays (0.1–100 µM) on HEK-293 or HepG2 cells to determine IC₅₀.

- Protective Additives: Include antioxidants (e.g., ascorbic acid) in cell media to counteract ROS generation.

- Structural Analogues: Modify the dimethylamino group to tertiary amines (e.g., pyrrolidino) to reduce membrane disruption .

Safety & Handling

What are the critical safety precautions for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation (PEL: <1 mg/m³).

- Spill Management: Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .

Data Contradiction & Resolution

How to resolve discrepancies in reported solubility data for this compound?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, ethanol, and phosphate buffers (pH 3–9) using nephelometry.

- Standardization: Adopt OECD Guideline 105 (shake-flask method) at 25°C.

- Report Variables: Document temperature, ionic strength, and particle size to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.